N-Methyl-L-methionine
Overview
Description
N-Methyl-L-methionine is a derivative of the essential amino acid methionine It is characterized by the presence of a methyl group attached to the nitrogen atom of the methionine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-L-methionine can be synthesized through several methods. One common approach involves the reductive amination of methionine using formaldehyde and a reducing agent such as sodium cyanoborohydride. Another method includes the N-methylation of methionine using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors where methionine is subjected to methylation reactions under controlled conditions. The process typically includes purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-methionine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield demethylated products.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
N-Methyl-L-methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: This compound is studied for its role in methylation processes and its impact on gene expression.
Mechanism of Action
N-Methyl-L-methionine exerts its effects primarily through its role as a methyl donor in biochemical reactions. It participates in methylation processes, transferring a methyl group to various substrates, including DNA, proteins, and lipids. This methylation can influence gene expression, protein function, and cellular signaling pathways .
Molecular Targets and Pathways:
DNA Methylation: this compound can methylate cytosine residues in DNA, affecting gene expression.
Protein Methylation: It can methylate lysine and arginine residues in proteins, influencing their activity and interactions.
Lipid Methylation: This compound can methylate phospholipids, impacting membrane fluidity and function.
Comparison with Similar Compounds
Methionine: The parent compound of N-Methyl-L-methionine, involved in protein synthesis and various metabolic processes.
S-Adenosylmethionine: A key methyl donor in numerous biochemical reactions, similar to this compound in its methylation role.
N-Methyl-L-alanine: Another N-methylated amino acid with distinct biological functions.
Uniqueness: this compound is unique due to its specific role in methylation processes and its potential therapeutic applications. Unlike methionine, which is primarily involved in protein synthesis, this compound’s methylation capabilities make it a valuable compound in epigenetic regulation and cellular signaling .
Properties
IUPAC Name |
(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXAFCHJCYILRU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195326 | |
Record name | L-Methionine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42537-72-4 | |
Record name | N-Methyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42537-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Methionine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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